

MK-3984: A Discontinued Selective Androgen Receptor Modulator

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MK-3984

Cat. No.: B609090

[Get Quote](#)

An In-depth Technical Guide on the Discovery and Development History

For Researchers, Scientists, and Drug Development Professionals

MK-3984 is a non-steroidal, selective androgen receptor modulator (SARM) that was under development by Merck & Co. for the potential treatment of muscle wasting conditions. Its chemical name is (R)-3,3,3-trifluoro-N-(2-fluoro-5-(trifluoromethyl)benzyl)-2-hydroxy-2-phenylpropanamide. Despite showing promise in early clinical trials for increasing muscle mass and strength, its development was discontinued, likely due to safety concerns, specifically elevations in liver enzymes. This guide provides a comprehensive overview of the available information on the discovery and development history of **MK-3984**.

Discovery and Preclinical Development

Detailed information regarding the initial discovery and specific preclinical data for **MK-3984**, such as IC₅₀ and K_i values, and comprehensive efficacy studies in animal models, are not extensively available in the public domain. This is common for drug candidates that are discontinued during development. However, based on its classification as a SARM, its mechanism of action involves selective binding to the androgen receptor (AR) and modulating its activity in a tissue-specific manner, with the goal of eliciting anabolic effects in muscle and bone while minimizing androgenic side effects in tissues like the prostate and skin.

Clinical Development

The most significant publicly available data for **MK-3984** comes from a head-to-head Phase II clinical trial where it was compared to another SARM, Ostarine (MK-2866), in postmenopausal women. This 12-week study aimed to evaluate the efficacy and safety of **MK-3984** in increasing lean body mass and muscle strength.

Clinical Trial Data

| Parameter | Placebo | MK-3984 (50 mg) | MK-3984 (125 mg) | Ostarine (3 mg) |
|------------------------------|---------|-----------------|------------------|-----------------|
| Efficacy | | | | |
| Change in Lean Body Mass | - | +1.54 kg | +1.74 kg | +1.54 kg |
| Change in Leg Press Strength | - | Increase | Increase | +22 lbs |
| Safety | | | | |
| ALT Elevation (>3x ULN) | 0 | 7 subjects | 7 subjects | 0 |

Data compiled from publicly available reports on a 12-week clinical trial in postmenopausal women.

The study revealed that **MK-3984**, at both 50 mg and 125 mg daily doses, was effective in significantly increasing total lean body mass and leg muscle strength over a 12-week period. The gains in lean body mass were comparable to those observed with a 3 mg dose of Ostarine.

However, the trial also raised significant safety concerns. Seven subjects receiving **MK-3984** experienced elevations in alanine aminotransferase (ALT), a key liver enzyme, to levels greater than three times the upper limit of normal. This adverse event led to the discontinuation of these subjects from the study. In contrast, no such liver enzyme elevations were observed in the placebo or Ostarine groups. This hepatotoxicity is the likely reason for the termination of **MK-3984**'s development.

Experimental Protocols

Detailed experimental protocols for the specific assays used in the clinical evaluation of **MK-3984** are not publicly available. However, based on standard clinical practice for similar trials, the following methodologies were likely employed.

Dual-Energy X-ray Absorptiometry (DEXA) for Lean Body Mass:

DEXA is a non-invasive imaging technique used to quantify body composition, including bone mineral density, fat mass, and lean body mass. In a clinical trial setting, subjects would undergo a whole-body scan at baseline and at the end of the treatment period. The scanner emits two low-dose X-ray beams of different energy levels. The differential attenuation of these beams by bone and soft tissue allows for the calculation of the various body composition components. Standardized positioning of the subject is crucial for the accuracy and reproducibility of the measurements.

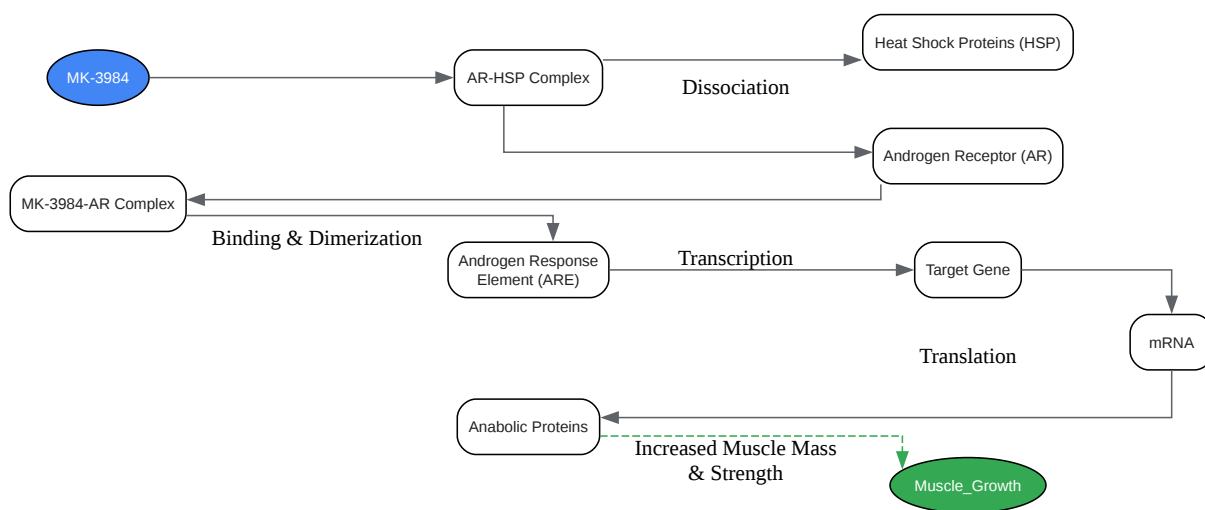
Leg Press for Muscle Strength:

Leg press exercises are commonly used to assess lower body strength. In a clinical trial, a standardized protocol would be followed, likely involving a one-repetition maximum (1-RM) test or a multiple-repetition test to estimate 1-RM at baseline and at the conclusion of the study. The protocol would specify the type of leg press machine, the starting position, the range of motion, and the cadence of the repetitions to ensure consistency across all participants.

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway

MK-3984, as a SARM, exerts its effects by modulating the androgen receptor (AR) signaling pathway. In target tissues like muscle, it acts as an agonist, promoting anabolic processes.

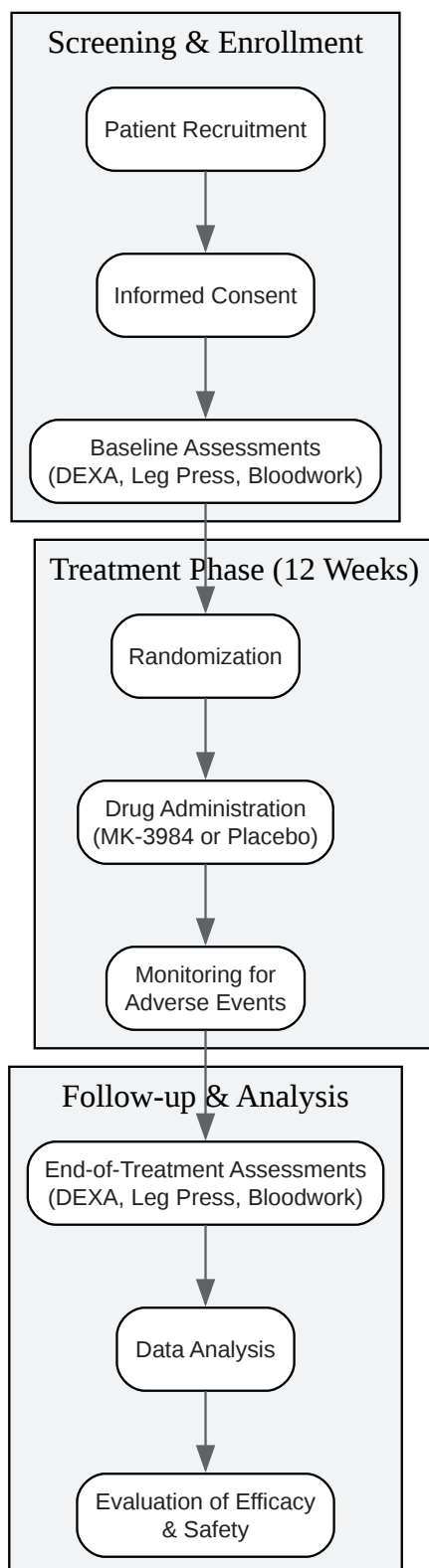


[Click to download full resolution via product page](#)

Caption: Androgen Receptor Signaling Pathway for **MK-3984**.

Generalized Clinical Trial Workflow

The following diagram illustrates a generalized workflow for a clinical trial investigating a SARM like **MK-3984**.



[Click to download full resolution via product page](#)

Caption: Generalized Clinical Trial Workflow for a SARM.

Conclusion

MK-3984 was a promising selective androgen receptor modulator that demonstrated efficacy in increasing muscle mass and strength in a clinical setting. However, its development was halted, most likely due to a significant safety signal of hepatotoxicity observed in a Phase II clinical trial. The case of **MK-3984** underscores the critical importance of thorough safety evaluations in the development of novel therapeutics and highlights the potential for off-target effects even with molecules designed for tissue selectivity. While detailed preclinical and mechanistic data remain largely unpublished, the clinical findings serve as a valuable case study for researchers in the field of SARM development.

- To cite this document: BenchChem. [MK-3984: A Discontinued Selective Androgen Receptor Modulator]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b609090#mk-3984-discovery-and-development-history\]](https://www.benchchem.com/product/b609090#mk-3984-discovery-and-development-history)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com